molecular formula C27H27NP2 B8223992 Bis(diphenylphosphino)isopropylamine

Bis(diphenylphosphino)isopropylamine

Cat. No.: B8223992
M. Wt: 427.5 g/mol
InChI Key: CJYMDPCRSWLYSQ-UHFFFAOYSA-N
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Description

Bis(diphenylphosphino)isopropylamine is a useful research compound. Its molecular formula is C27H27NP2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatility in Coordination Modes and Geometries

  • Bis(diphenylphosphino)isopropylamine (dppipa) exhibits diverse coordination modes with copper(I), including chelating and bridging formations. These modes are influenced by the ligand-to-metal ratio and the crystallization conditions, demonstrating its adaptability in complex formation (Ahuja, Nethaji, & Samuelson, 2009).

Synthesis and Photoluminescence Properties

  • Bis(diarylphosphino)dithienosiloles, including derivatives of bis(diphenylphosphino), have been synthesized. Their photoluminescence properties in solutions and solid states are significantly affected by the phosphine oxidation states. This implies potential applications in photo- and electroluminescence materials (Ohshita et al., 2007).

Application in Catalysis

  • This compound plays a role in catalysis, as seen in the ethene tetramerization catalyst system. It's used as a ligand in combination with CrCl3(THF)3 and MAO, influencing catalyst performance and product selectivity (Wöhl et al., 2009).

Ligand for Platinum and Ruthenium Complexes

  • As a component of ruthenium and platinum complexes, this compound contributes to their structural and electronic properties. These properties are crucial for applications in electroluminescent devices, photoredox catalysis, and solar-to-fuels conversion (Leoni et al., 2018).

Antitumor Activity

  • Certain ruthenium complexes containing this compound have shown cytotoxicity against human breast and murine tumor cells. This suggests potential applications in the development of novel anticancer drugs (Lima et al., 2020).

Properties

IUPAC Name

N,N-bis(diphenylphosphanyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NP2/c1-23(2)28(29(24-15-7-3-8-16-24)25-17-9-4-10-18-25)30(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYMDPCRSWLYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.